3-(5-甲基-1H-吲哚-3-基)丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

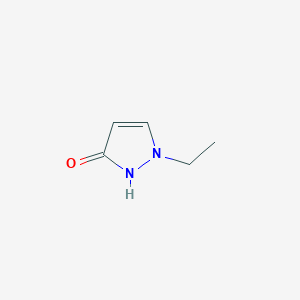

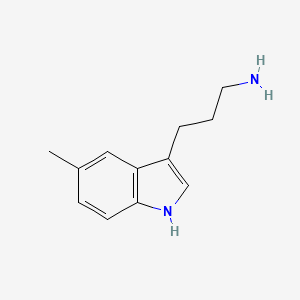

3-(5-Methyl-1H-indol-3-yl)propan-1-amine is a derivative of the indole class of compounds, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific compound has a methyl group attached to the fifth position of the indole ring and a propylamine chain at the third position. This structure suggests that it could be a bioactive molecule with potential pharmacological properties.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 3-(5-Methyl-1H-indol-3-yl)propan-1-amine, they do provide insight into related compounds. For instance, the synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine involves the deprotection of phthalimide and acetyl groups from a precursor molecule . This method could potentially be adapted for the synthesis of 3-(5-Methyl-1H-indol-3-yl)propan-1-amine by starting with a suitable precursor and applying appropriate modifications to the indole core and side chain.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The papers do not directly address the structure of 3-(5-Methyl-1H-indol-3-yl)propan-1-amine, but they do mention the use of high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy to establish the structure of related compounds . These techniques could be employed to analyze the molecular structure of 3-(5-Methyl-1H-indol-3-yl)propan-1-amine, ensuring the correct placement of functional groups and the overall integrity of the molecule.

Chemical Reactions Analysis

The indole ring is known to participate in various chemical reactions due to its nucleophilic properties. The papers provided do not detail reactions specific to 3-(5-Methyl-1H-indol-3-yl)propan-1-amine, but they do suggest that derivatives of indole, such as the ones studied, could be intermediates for further chemical modifications . These modifications could include alkylation, acylation, or the formation of amide bonds, which could be used to synthesize a wide range of indole-based compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of a methyl group and a propylamine chain in 3-(5-Methyl-1H-indol-3-yl)propan-1-amine would affect its solubility, boiling point, and melting point. While the papers do not provide specific data on this compound, they do indicate that elemental analysis and spectroscopic methods can be used to deduce such properties . Additionally, the pharmacological potential of indole derivatives can be assessed through structure-activity relationship studies, as demonstrated by the modeling of derivatives as inhibitors of PIM-1 kinase .

科学研究应用

药学中的双重抑制剂

研究强调了吲哚衍生物(如 3-(5-甲基-1H-吲哚-3-基)丙-1-胺)在药学中的潜力。例如,Bautista-Aguilera 等人(2014 年)的一项研究设计、合成和评估了新的吲哚衍生物,将 MBA236 确定为一种有希望的胆碱酯酶和单胺氧化酶双重抑制剂 (Bautista-Aguilera 等,2014)。

吲哚衍生物的合成

化学领域在吲哚衍生物的合成方面取得了进展,这对于各种应用至关重要。彭等人(2013 年)报道了从酮中简便合成 (R)-1-(1H-吲哚-3-基)丙-2-胺,展示了吲哚类化合物合成中的重要一步 (Peng 等,2013)。

晶体结构和合成方法

Kukuljan 等人(2016 年)展示了特定吲哚和格拉明衍生物的合成和晶体结构,提供了对基于吲哚的化合物的晶体学和分子方面的见解 (Kukuljan 等,2016)。

抗菌和抗氧化特性

吲哚衍生物在抗菌和抗氧化应用中显示出前景。Saundane 等人(2013 年)合成了一系列 5-(2-甲基-1H-吲哚-3-基)-1,3,4-恶二唑-2-胺衍生物,并评估了它们的抗菌和抗氧化活性,突出了这些化合物在对抗微生物感染和氧化应激方面的潜力 (Saundane 等,2013)。

属性

IUPAC Name |

3-(5-methyl-1H-indol-3-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-12-11(7-9)10(8-14-12)3-2-6-13/h4-5,7-8,14H,2-3,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFESEJGQXUWYJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001865.png)

![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3001866.png)

![1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B3001871.png)

![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)

![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)